molecular formula C7H10N2O2 B1241894 exo-THPO

exo-THPO

Cat. No.: B1241894
M. Wt: 154.17 g/mol
InChI Key: OAJLTKZYCPGQMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

exo-THPO: , or 3-hydroxy-4-amino-4,5,6,7-tetrahydro-1,2-benzisoxazol, is a synthetic organic compound known for its role as a selective inhibitor of gamma-aminobutyric acid (GABA) transporters in astrocytes. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of epilepsy and other neurological disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of exo-THPO typically involves the synthesis of its precursor, tetrakis(hydroxymethyl)phosphonium chloride (THPC). The conversion of THPC to this compound is achieved through oxidative deformylation using lead carbonate in n-propyl alcohol. The reaction proceeds via the formation of tetrakis(hydroxymethyl)phosphonium hydroxide, followed by deformylation to tris(hydroxymethyl)phosphine, which is then oxidized to this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of lead carbonate as an oxidizing agent is common, and the reaction is facilitated by azeotropic distillation of di-n-propylformal and n-propyl alcohol .

Chemical Reactions Analysis

Types of Reactions: exo-THPO undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the benzisoxazol ring.

    Substitution: Substitution reactions, particularly on the amino group, lead to the formation of N-substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Lead carbonate in n-propyl alcohol is commonly used.

    Reduction: Hydrogenation reactions using palladium on carbon as a catalyst.

    Substitution: Alkylating agents such as methyl iodide for N-alkylation.

Major Products:

Scientific Research Applications

Chemistry: exo-THPO is used as a lead compound in the development of selective GABA uptake inhibitors. Its derivatives are studied for their potential to modulate GABAergic neurotransmission.

Biology: In biological research, this compound is used to study the role of GABA transporters in neurons and astrocytes. It helps in understanding the mechanisms underlying inhibitory neurotransmission and seizure activity .

Medicine: this compound and its derivatives are investigated for their anticonvulsant properties. They have shown promise in animal models of epilepsy, highlighting their potential as therapeutic agents .

Industry: The compound is used in the development of flame-retardant materials. Its derivatives are incorporated into polymers to enhance their flame resistance and thermal stability .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: exo-THPO is unique due to its high selectivity for astroglial GABA transporters. This selectivity makes it a valuable tool in studying the role of astrocytes in inhibitory neurotransmission and seizure control. Its derivatives, such as N-methyl-exo-THPO, have shown significant anticonvulsant activity, making them promising candidates for therapeutic development .

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

4-amino-4,5,6,7-tetrahydro-1,2-benzoxazol-3-one

InChI

InChI=1S/C7H10N2O2/c8-4-2-1-3-5-6(4)7(10)9-11-5/h4H,1-3,8H2,(H,9,10)

InChI Key

OAJLTKZYCPGQMS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)ONC2=O)N

synonyms

3-hydroxy-4-amino-4,5,6,7-tetrahydro-1,2-benzisoxazole
4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridin-3-ol
4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridin-3-ol hydrobromide
THPO

Origin of Product

United States

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